molecular formula C15H27NO4 B13478412 Tert-butyl 8-(hydroxymethyl)-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate

Tert-butyl 8-(hydroxymethyl)-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate

Cat. No.: B13478412
M. Wt: 285.38 g/mol
InChI Key: NXOGVMIIGBAROA-UHFFFAOYSA-N
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Description

tert-Butyl 8-(hydroxymethyl)-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate (CAS: 18407-94-8) is a spirocyclic compound featuring a bicyclic structure with a hydroxymethyl substituent at the 8-position, an ether oxygen (3-oxa), and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. Its molecular formula is C₁₅H₂₇NO₄, with a molecular weight of 285.38 g/mol . This compound is part of a broader class of spirocyclic amines, which are valued in medicinal chemistry for their conformational rigidity and ability to modulate pharmacokinetic properties.

Properties

Molecular Formula

C15H27NO4

Molecular Weight

285.38 g/mol

IUPAC Name

tert-butyl 10-(hydroxymethyl)-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate

InChI

InChI=1S/C15H27NO4/c1-14(2,3)20-13(18)16-7-4-15(10-12(16)11-17)5-8-19-9-6-15/h12,17H,4-11H2,1-3H3

InChI Key

NXOGVMIIGBAROA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCOCC2)CC1CO

Origin of Product

United States

Preparation Methods

The synthesis of tert-butyl 8-(hydroxymethyl)-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate can be achieved through several synthetic routes. One common method involves the Prins cyclization reaction, which allows for the construction of the spirocyclic scaffold in a single step. This reaction typically involves the use of aldehydes and alkenes in the presence of an acid catalyst . Another approach involves the use of olefin metathesis reactions with a Grubbs catalyst, although this method is more complex and expensive . Industrial production methods may involve optimization of these synthetic routes to enhance yield and reduce costs.

Chemical Reactions Analysis

Tert-butyl 8-(hydroxymethyl)-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-butyl 8-(hydroxymethyl)-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate involves its interaction with specific molecular targets. For example, it has been shown to inhibit the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacterium . This inhibition occurs through binding to the active site of the protein, blocking its function and ultimately leading to the death of the bacterium. The compound may also interact with other molecular pathways, depending on its specific application.

Comparison with Similar Compounds

Key Observations :

  • Functional Group Impact : The hydroxymethyl group in the target compound may enhance hydrophilicity compared to ketone-bearing analogs (e.g., 9-oxo or 3-oxo derivatives) .
  • Ring Heteroatoms: Variations in oxygen/nitrogen placement (e.g., 3-oxa vs.
  • Synthetic Accessibility : Compounds like the 9-oxo derivative are commercially available at high purity, suggesting robust synthetic routes, whereas the hydroxymethyl variant’s discontinuation hints at scalability challenges .

Physicochemical Properties

  • Solubility : The 9-oxo analog (CAS 873924-08-4) is soluble in DMSO and DMF, likely due to its polar ketone group . The hydroxymethyl derivative may exhibit similar solubility but lacks empirical data.
  • Boiling Point : tert-Butyl 3-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate (CAS 1346229-46-6) has a predicted boiling point of 393.1±42.0°C, reflecting its moderate polarity .
  • Stability : Boc-protected spirocycles generally exhibit stability under standard storage conditions (2–8°C), though the hydroxymethyl group may introduce hygroscopicity .

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